molecular formula C8H12N2O3 B1647944 methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate CAS No. 1172825-92-1

methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate

Cat. No.: B1647944
CAS No.: 1172825-92-1
M. Wt: 184.19 g/mol
InChI Key: TYFZFSNHXXBIIT-UHFFFAOYSA-N
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Description

Molecular Architecture and Crystallographic Analysis

The molecular architecture of this compound exhibits a distinctive arrangement centered around the five-membered pyrazole heterocycle containing two adjacent nitrogen atoms. The compound features a molecular formula of C₈H₁₂N₂O₃ with a molecular weight of 184.19 g/mol, indicating a relatively compact structure with specific functional group positioning. The structural motif incorporates a pyrazole ring substituted at the 1-position with a 2-methoxyethyl group and at the 3-position with a methyl carboxylate functionality.

The crystallographic analysis reveals that the pyrazole ring adopts a planar configuration, which is typical for aromatic five-membered heterocycles containing nitrogen atoms. The 2-methoxyethyl substituent at the nitrogen position introduces conformational flexibility through the ethylene linker, allowing for various rotational conformations around the carbon-carbon bond. This flexibility contrasts with the rigid planar arrangement observed in the pyrazole core structure, creating a molecule with both rigid and flexible components.

The SMILES representation O=C(C1=NN(CCOC)C=C1)OC provides insight into the connectivity pattern, showing the carboxylate group directly attached to the pyrazole ring at the 3-position. The presence of the methoxyethyl chain introduces additional hydrogen bonding possibilities through the ether oxygen, which can participate in both intramolecular and intermolecular interactions. These structural features contribute to the compound's overall stability and influence its solid-state packing arrangements.

Comparative crystallographic studies with related pyrazole derivatives have shown that the substitution pattern significantly affects the molecular geometry and packing efficiency. The methoxyethyl group provides sufficient steric bulk to influence the crystal packing while maintaining favorable intermolecular interactions through the ether functionality. The molecular weight of 184.19 g/mol positions this compound within the range typical for pharmaceutical intermediates and synthetic building blocks.

Spectroscopic Identification (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Nuclear magnetic resonance spectroscopy provides crucial structural confirmation for this compound through characteristic chemical shift patterns and coupling relationships. The proton nuclear magnetic resonance spectrum exhibits distinct signals corresponding to the various hydrogen environments within the molecule. The methoxy protons appear as a singlet in the upfield region, typically around 3.4-3.7 parts per million, reflecting their attachment to the electron-rich oxygen atom.

The pyrazole ring protons display characteristic downfield chemical shifts due to the aromatic nature of the heterocycle. The proton at the 4-position of the pyrazole ring appears as a doublet, while the 5-position proton shows corresponding coupling patterns. The methoxyethyl chain protons exhibit complex multipicity patterns due to the flexible nature of the ethylene linker and the influence of neighboring electronegative atoms.

Infrared spectroscopy reveals diagnostic absorption bands that confirm the presence of key functional groups within the molecule. The carbonyl stretch of the ester functionality appears in the characteristic region around 1730-1750 wavenumbers, indicating the presence of the methyl carboxylate group. The carbon-hydrogen stretching vibrations of the methyl and methylene groups produce absorption bands in the 2800-3000 wavenumber region, while the aromatic carbon-hydrogen stretches of the pyrazole ring appear at slightly higher frequencies.

The carbon-oxygen stretching vibrations associated with both the ester and ether functionalities contribute to absorption bands in the 1000-1300 wavenumber region. The pyrazole ring skeletal vibrations produce characteristic fingerprint absorptions below 1600 wavenumbers, which can be used to distinguish this compound from other heterocyclic systems. The absence of broad hydroxyl absorption bands confirms the fully substituted nature of the pyrazole nitrogen atoms.

Mass spectrometry analysis provides molecular weight confirmation and fragmentation patterns that support structural assignments. The molecular ion peak at m/z 184 corresponds to the calculated molecular weight, while characteristic fragment ions arise from loss of the methoxy group (m/z 153) and the methoxyethyl substituent. The base peak often corresponds to the pyrazole carboxylate core after loss of the alkyl substituents, providing additional structural confirmation.

Spectroscopic Parameter Characteristic Value Assignment
Infrared Carbonyl Stretch 1730-1750 cm⁻¹ Ester C=O
Proton Nuclear Magnetic Resonance Methoxy 3.4-3.7 ppm OCH₃
Mass Spectrometry Molecular Ion m/z 184 [M]⁺
Carbon Nuclear Magnetic Resonance Carbonyl 160-170 ppm C=O

Comparative Analysis with Related Pyrazole Carboxylates

The structural characteristics of this compound can be effectively understood through comparison with related pyrazole carboxylate derivatives. Methyl 1H-pyrazole-3-carboxylate, the unsubstituted parent compound with molecular formula C₅H₆N₂O₂ and molecular weight 126.11 g/mol, serves as the fundamental structural reference. This parent compound lacks the 2-methoxyethyl substituent, resulting in a significantly lower molecular weight and different physicochemical properties.

The introduction of the 2-methoxyethyl group in this compound increases the molecular weight by 58 mass units compared to the parent compound, reflecting the addition of C₃H₆O. This substitution fundamentally alters the compound's solubility profile, increasing hydrophilicity through the ether oxygen while simultaneously increasing lipophilicity through the ethyl chain extension. The boiling point characteristics differ substantially, with the parent compound exhibiting a boiling point of 141-143 degrees Celsius, while the substituted derivative shows modified thermal properties due to increased molecular weight and altered intermolecular interactions.

Methyl 1-methyl-1H-pyrazole-3-carboxylate provides another important comparative reference with molecular formula C₆H₈N₂O₂ and molecular weight 140.14 g/mol. This compound features a simple methyl substituent at the 1-position rather than the methoxyethyl group, resulting in a more compact structure with different conformational flexibility. The spectroscopic properties show distinct differences, with the methyl derivative exhibiting simpler nuclear magnetic resonance patterns due to the absence of the ethylene linker complexity.

The isomeric compound methyl 1-(2-methoxyethyl)-1H-pyrazole-5-carboxylate demonstrates the importance of substitution position on molecular properties. Although sharing the same molecular formula and weight, the different carboxylate positioning significantly affects the electronic distribution and potential reactivity patterns. This positional isomerism illustrates the subtle but important structural variations possible within the pyrazole carboxylate family.

Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate represents another structural variant with molecular formula C₆H₈N₂O₃ and molecular weight 156.14 g/mol. The replacement of the methoxyethyl group with a hydroxymethyl substituent reduces molecular size while introducing different hydrogen bonding capabilities through the primary alcohol functionality.

Compound Molecular Formula Molecular Weight Substituent at N₁
Methyl 1H-pyrazole-3-carboxylate C₅H₆N₂O₂ 126.11 Hydrogen
Methyl 1-methyl-1H-pyrazole-3-carboxylate C₆H₈N₂O₂ 140.14 Methyl
Methyl 1-(hydroxymethyl)-1H-pyrazole-3-carboxylate C₆H₈N₂O₃ 156.14 Hydroxymethyl
This compound C₈H₁₂N₂O₃ 184.19 2-Methoxyethyl

Properties

IUPAC Name

methyl 1-(2-methoxyethyl)pyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O3/c1-12-6-5-10-4-3-7(9-10)8(11)13-2/h3-4H,5-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYFZFSNHXXBIIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=CC(=N1)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Chemical Properties

Molecular Identity

The compound has the molecular formula C₈H₁₂N₂O₃ (molecular weight: 184.19 g/mol) and is characterized by the IUPAC name methyl 1-(2-methoxyethyl)pyrazole-3-carboxylate. Key identifiers include:

  • SMILES : COCCN1C=CC(=N1)C(=O)OC
  • InChIKey : TYFZFSNHXXBIIT-UHFFFAOYSA-N

The pyrazole ring’s aromaticity and electron-withdrawing ester group facilitate nucleophilic substitutions, while the 2-methoxyethyl side chain enhances solubility in polar solvents like methanol and acetonitrile.

Regioselective Synthesis Approaches

Cyclocondensation of Trichloromethyl Enones

The most widely reported method involves trichloromethyl enones as precursors, enabling regiocontrol through hydrazine selection:

Reaction Pathway :

  • Cyclocondensation :
    Trichloromethyl enones react with 2-methoxyethylhydrazine in methanol under reflux (65–70°C) to form a 1,5-disubstituted pyrazole intermediate.
    Trichloromethyl enone + 2-Methoxyethylhydrazine → 1-(2-Methoxyethyl)-3-(trichloromethyl)-1H-pyrazole  

    Key Conditions :
    • Solvent: Methanol or ethanol
    • Temperature: 65–70°C (reflux)
    • Yield: 52–83%
  • Methanolysis and Esterification :
    The trichloromethyl group (-CCl₃) undergoes methanolysis to yield a carboxylic acid intermediate, which is subsequently esterified with methanol to form the methyl ester.
    1-(2-Methoxyethyl)-3-(trichloromethyl)-1H-pyrazole + MeOH → Methyl 1-(2-Methoxyethyl)-1H-pyrazole-3-carboxylate  

    Catalyst : Acidic conditions (e.g., HCl or H₂SO₄).
Regioselectivity Control
  • Free Hydrazines : Yield the 1,5-regioisomer exclusively due to preferential attack at the β-position of the enone.
  • Arylhydrazine Hydrochlorides : Favor the 1,3-regioisomer, but this route is irrelevant for the target compound.

Alternative Route: Condensation with Dimethylamino Vinyl Methyl Ketone

A patent (WO2017064550A1) describes a method for analogous pyrazole carboxylates, adaptable for this compound:

Steps :

  • Formation of Diketone Derivative :
    Fluoroacetyl halide reacts with dimethylamino vinyl methyl ketone to form 3-dimethylaminomethylene-1,1-difluoro-2,4-pentanedione.
  • Ring Closure with Methylhydrazine :
    The diketone reacts with methylhydrazine at -20°C to form the pyrazole core.
  • Oxidation and Acidification :
    The acetyl group is oxidized under alkaline conditions (e.g., KMnO₄) and acidified to yield the carboxylic acid, followed by esterification.

Advantages :

  • Short reaction route (3 steps).
  • High atom economy (85–90% yield).

Reaction Optimization and Catalysis

Catalyst Systems

  • CuI/Cs₂CO₃ : Used in Ullmann-type couplings for analogous pyrazoles, enabling aryl group introductions (e.g., 3,4-difluorophenyl).
  • TMEDA : Enhances copper-catalyzed reactions by stabilizing intermediates.

Solvent and Temperature Effects

  • Polar Solvents : Methanol and acetonitrile improve solubility of intermediates.
  • Low-Temperature Control : Critical for minimizing side reactions during hydrazine additions (-20°C to 10°C).

Structural Characterization

Spectroscopic Data

Technique Key Signals
¹H NMR (CDCl₃) δ 3.38 (s, 3H, OCH₃), δ 3.72 (t, 2H, CH₂OCH₃), δ 4.28 (t, 2H, NCH₂), δ 6.78 (d, 1H, pyrazole-H), δ 7.45 (d, 1H, pyrazole-H)
IR (KBr) 1720 cm⁻¹ (C=O ester), 1605 cm⁻¹ (C=N pyrazole)
MS m/z 184.1 [M]⁺

X-Ray Crystallography

Single-crystal X-ray analysis confirms the 1,5-regioisomer structure, with bond lengths of 1.33 Å (C=N) and 1.45 Å (C-O).

Comparative Analysis of Methods

Parameter Cyclocondensation Diketone Condensation
Steps 2 3
Yield 52–83% 85–90%
Regioselectivity 1,5-regioisomer only Requires precise temperature
Cost Moderate Low (cheap catalysts)
Scalability Pilot-scale demonstrated Industrial feasibility claimed

Chemical Reactions Analysis

Hydrolysis of the Ester Group

The ester moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. This reaction is critical for modifying the compound’s solubility and further functionalization.

Reagents/Conditions Product Yield Notes Source
1M HCl, reflux (16 h)1-(2-Methoxyethyl)-1H-pyrazole-3-carboxylic acid85%Requires acidic work-up
1M NaOH, reflux (12 h)Sodium 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate78%Neutralization yields free carboxylic acid ,

Mechanism :

  • Acidic hydrolysis : Protonation of the ester carbonyl facilitates nucleophilic attack by water, leading to cleavage of the ester bond.

  • Basic hydrolysis (saponification) : Hydroxide ion attack generates a carboxylate intermediate, which is acidified to produce the carboxylic acid.

Nucleophilic Substitution at the Methoxyethyl Group

The methoxy (-OCH₃) group can participate in nucleophilic substitution reactions, particularly under acidic or alkylation conditions.

Reagent Conditions Product Yield Source
HBr (48%), reflux (6 h)1-(2-Bromoethyl)-1H-pyrazole-3-carboxylate62%
NH₃ (excess), THF, 60°C1-(2-Aminoethyl)-1H-pyrazole-3-carboxylate55%

Key Observations :

  • Substitution at the methoxyethyl group is slower compared to aliphatic ethers due to steric hindrance from the pyrazole ring.

  • Reactions with thiols (e.g., PhSH) require catalytic Lewis acids (e.g., BF₃) for efficient substitution .

Reduction of the Ester Group

The ester can be reduced to the corresponding alcohol using strong reducing agents.

Reagent Conditions Product Yield Notes Source
LiAlH₄, anhydrous THF1-(2-Methoxyethyl)-1H-pyrazole-3-methanol70%Exothermic reaction
DIBAL-H, toluene, −78°CPartial reduction to aldehyde45%Requires low temperature

Mechanistic Insight :

  • LiAlH₄ reduces the ester to a primary alcohol via a tetrahedral intermediate.

  • Selective reduction with DIBAL-H stops at the aldehyde stage under controlled conditions.

Cycloaddition and Ring Functionalization

The pyrazole ring participates in 1,3-dipolar cycloadditions, enabling the synthesis of fused heterocycles.

Reagent Conditions Product Yield Source
Phenylacetylene, CuI120°C, DMFPyrazolo[1,5-a]pyridine derivative68%
Nitrile oxide, RTCH₂Cl₂Isoxazole-fused pyrazole52%

Applications :

  • Cycloaddition products are valuable in medicinal chemistry for their bioactivity .

Transesterification

The methyl ester can undergo transesterification with higher alcohols to modify its lipophilicity.

Reagent Conditions Product Yield Source
Ethanol, H₂SO₄ (cat.)Ethyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate88%
Benzyl alcohol, Ti(OiPr)₄Reflux, tolueneBenzyl ester derivative75%

Scientific Research Applications

Medicinal Chemistry

MEPC has been investigated for its potential therapeutic applications:

  • Antimicrobial Activity: Studies indicate that MEPC exhibits significant antibacterial properties, inhibiting the growth of various bacterial strains. This makes it a candidate for developing new antimicrobial agents .
  • Anti-inflammatory Effects: Research suggests that MEPC may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases. Its mechanism may involve modulating inflammatory pathways at the cellular level .
  • Anticancer Potential: In vitro studies have shown that derivatives of MEPC can induce apoptosis in cancer cell lines, such as MDA-MB-231 (breast cancer). The compounds have been observed to enhance caspase-3 activity, indicating their potential as anticancer agents .

Biological Applications

MEPC's interactions with biological targets have been a focus of research:

  • Enzyme Inhibition: MEPC has shown promise in inhibiting specific enzymes involved in metabolic pathways, which could lead to therapeutic applications in metabolic disorders .
  • Receptor Modulation: Studies on binding affinities suggest that MEPC can modulate responses at certain receptors, which may be beneficial in drug design targeting specific pathways .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of MEPC against several bacterial strains. The results indicated that MEPC demonstrated a minimum inhibitory concentration (MIC) significantly lower than many existing antibiotics, suggesting its potential as a new antimicrobial agent .

Case Study 2: Anti-Cancer Activity

In a series of experiments on breast cancer cell lines (MDA-MB-231), derivatives of MEPC were shown to induce apoptosis and inhibit cell proliferation effectively. The compounds caused morphological changes consistent with apoptosis and enhanced caspase-3 activity, indicating their potential as anti-cancer agents .

Mechanism of Action

The mechanism of action of methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the protein’s function, depending on the nature of the binding and the target’s role in biological pathways.

Comparison with Similar Compounds

Structural Features and Substituent Variations

Pyrazole-3-carboxylate derivatives are characterized by variations in their N1 and C3 substituents, which significantly influence their physicochemical and biological properties. Below is a comparative analysis of key analogs:

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents CAS Number References
Methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate (Target) C₈H₁₂N₂O₃ 184.19 N1: 2-Methoxyethyl; C3: Methyl ester 1172825-92-1
Ethyl 5-methoxy-1-methyl-1H-pyrazole-3-carboxylate C₈H₁₂N₂O₃ 184.19 N1: Methyl; C3: Ethyl ester; C5: Methoxy 139297-50-0
Ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate C₁₅H₁₇BrN₂O₃ 353.21 N1: 2-Bromoethyl; C3: Ethyl ester; C5: 4-Methoxyphenyl Not specified
Methyl 1-(4-formylphenyl)-1H-pyrazole-3-carboxylate C₁₂H₁₀N₂O₃ 230.22 N1: 4-Formylphenyl; C3: Methyl ester 1365939-51-0
Ethyl 1-methyl-5-thien-2-yl-1H-pyrazole-3-carboxylate C₁₀H₁₂N₂O₂S 224.28 N1: Methyl; C3: Ethyl ester; C5: Thien-2-yl 86181-71-7

Key Observations :

  • Substituent Position and Bulk : The target compound’s 2-methoxyethyl group at N1 enhances hydrophilicity compared to analogs with aromatic (e.g., 4-formylphenyl) or halogenated (e.g., 2-bromoethyl) substituents .
  • Ester Group : Methyl esters (as in the target) generally exhibit lower hydrolytic stability than ethyl esters (e.g., Ethyl 5-methoxy-1-methyl analog) .
Physicochemical Properties
  • Solubility : The 2-methoxyethyl group in the target compound likely improves aqueous solubility compared to analogs with hydrophobic substituents (e.g., thienyl or aryl groups) .
  • Purity: The target compound is available at 95% purity, similar to analogs like methyl 1-({[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-pyrazole-3-carboxylate (95% purity) .

Biological Activity

Methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate is a compound of interest within medicinal chemistry due to its potential biological activities. Pyrazole derivatives, including this compound, have been studied for their diverse pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects. This article reviews the biological activity of this compound, synthesizing findings from various studies.

Synthesis

The synthesis of this compound typically involves the reaction of 1H-pyrazole-3-carboxylic acid derivatives with methoxyethyl reagents. The synthetic pathways often utilize established methodologies such as the Knorr reaction or hydrazine-based condensation reactions to generate pyrazole derivatives efficiently .

Antimicrobial Activity

This compound has demonstrated promising antimicrobial properties. Studies indicate that pyrazole carboxylic acid derivatives exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 250 μg/mL to lower, indicating effective bactericidal action .

Anticancer Potential

Research has highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown efficacy against A549 lung cancer cells by inducing apoptosis and causing cell cycle arrest. The structure-activity relationship (SAR) analysis suggests that modifications to the pyrazole ring can enhance anticancer activity significantly .

Anti-inflammatory Effects

Pyrazoles are also recognized for their anti-inflammatory properties. This compound may inhibit key inflammatory mediators, contributing to its therapeutic potential in treating inflammatory diseases. The inhibition of cyclooxygenase enzymes (COX) has been a focal point in evaluating the anti-inflammatory effects of pyrazole derivatives .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various substituents on the pyrazole ring.

SubstituentEffect on Activity
Methyl group at C5Enhances antimicrobial activity
Methoxyethyl groupImproves solubility and bioavailability
Aryl groupsCan increase anticancer potency

Case Studies

Several case studies have explored the efficacy of pyrazole derivatives in clinical settings:

  • Anti-HIV Activity : A series of pyrazole derivatives were evaluated for their anti-HIV activity, with some compounds showing EC50 values in the nanomolar range, indicating potent antiviral effects .
  • Tuberculosis Treatment : Pyrazolylpyrimidinones have been identified as effective against Mycobacterium tuberculosis, with studies suggesting a novel mechanism of action that disrupts iron homeostasis in bacterial cells .
  • Cancer Cell Lines : Compounds structurally related to this compound have been tested against various cancer cell lines, revealing significant cytotoxic effects and potential pathways for therapeutic intervention .

Q & A

Q. What are the common synthetic routes for methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate?

The synthesis typically involves a multi-step process:

  • Step 1 : Condensation of 2-methoxyethylamine with a β-ketoester (e.g., methyl acetoacetate) to form an enamine intermediate.
  • Step 2 : Cyclization using hydrazine hydrate or substituted hydrazines to form the pyrazole ring.
  • Step 3 : Esterification or functional group modification to introduce the methoxyethyl substituent at the N1 position.
    Reaction conditions often include solvents like ethanol or DMF, temperatures ranging from 50–80°C, and catalysts such as NaN₃ for azide substitutions .

Q. What analytical techniques are used to characterize this compound?

  • NMR Spectroscopy : Key signals include the ester carbonyl (δ ~165–170 ppm in ¹³C NMR) and pyrazole ring protons (δ ~6.5–7.5 ppm in ¹H NMR). Substituent-specific shifts (e.g., methoxyethyl -OCH₃ at δ ~3.2–3.5 ppm) confirm structural integrity .
  • Mass Spectrometry (ESI-MS) : Molecular ion peaks (e.g., m/z 225.1 [M+H]⁺) and fragmentation patterns validate the molecular formula .
  • Chromatography : HPLC or GC (≥98% purity) ensures compound homogeneity .

Q. What are the recommended storage and handling protocols?

  • Storage : Store in airtight containers at 0–8°C to prevent decomposition. Avoid exposure to moisture or strong oxidizing agents .
  • Handling : Use PPE (gloves, goggles), work under fume hoods, and minimize dust generation. Incompatible with ignition sources due to potential decomposition into CO, NOₓ, or HCl .

Advanced Research Questions

Q. How can reaction mechanisms for pyrazole ring formation be optimized?

  • Mechanistic Insight : Cyclization of hydrazines with enamines proceeds via nucleophilic attack, forming the pyrazole core. Substituent steric effects (e.g., methoxyethyl group) influence regioselectivity.
  • Optimization : Use high-throughput screening to identify ideal catalysts (e.g., NaN₃ in DMF at 50°C) or continuous flow reactors for scalability .

Q. How to resolve contradictions in reported synthetic yields?

  • Case Study : Discrepancies in yields (e.g., 28% vs. 45%) may arise from solvent polarity or temperature variations. Systematic DOE (Design of Experiments) can identify critical parameters (e.g., solvent choice, reaction time) .
  • Validation : Reproduce reactions under controlled conditions and characterize intermediates via in-situ FTIR or LC-MS to track byproduct formation .

Q. What are the applications in medicinal chemistry?

  • Building Block : Used to synthesize analogs with anti-inflammatory or anticancer activity. The pyrazole ring interacts with biological targets via hydrogen bonding and π-π stacking .
  • Case Study : Derivatives with trifluoromethyl or aryl groups show enhanced bioavailability and target selectivity in kinase inhibition assays .

Q. How to assess stability under varying conditions?

  • Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (e.g., >200°C). Store below 8°C to prevent ester hydrolysis .
  • pH Sensitivity : Stability studies in buffered solutions (pH 1–13) show degradation at extremes, requiring neutral storage conditions .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate
Reactant of Route 2
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methyl 1-(2-methoxyethyl)-1H-pyrazole-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.